molecular formula C13H16N2O4 B6646889 4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid

4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6646889
M. Wt: 264.28 g/mol
InChI Key: YABQWZDTLPKEQC-UHFFFAOYSA-N
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Description

4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound that features a pyridine ring, an oxane ring, and carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine-4-carboxylic acid with an appropriate oxane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid is unique due to its combination of pyridine, oxane, and carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-11(10-1-5-14-6-2-10)15-9-13(12(17)18)3-7-19-8-4-13/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQWZDTLPKEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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